molecular formula C34H37NOS2Si B12549581 2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole CAS No. 864058-72-0

2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole

Cat. No.: B12549581
CAS No.: 864058-72-0
M. Wt: 567.9 g/mol
InChI Key: GRZRMYLQJFCMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole is a complex organic compound that features a combination of silyl and disulfanyl groups attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The disulfanyl group can be introduced through a reaction with triphenylmethyl disulfide under specific conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The disulfanyl group can form reversible disulfide bonds with cysteine residues in proteins, affecting their function. The silyl group can protect hydroxyl groups during chemical reactions, allowing for selective modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole lies in its combination of silyl and disulfanyl groups attached to an indole core. This unique structure allows for specific interactions with biological molecules and selective chemical modifications, making it valuable in various fields of research .

Properties

CAS No.

864058-72-0

Molecular Formula

C34H37NOS2Si

Molecular Weight

567.9 g/mol

IUPAC Name

tert-butyl-dimethyl-[1-methyl-5-(trityldisulfanyl)indol-2-yl]oxysilane

InChI

InChI=1S/C34H37NOS2Si/c1-33(2,3)39(5,6)36-32-25-26-24-30(22-23-31(26)35(32)4)37-38-34(27-16-10-7-11-17-27,28-18-12-8-13-19-28)29-20-14-9-15-21-29/h7-25H,1-6H3

InChI Key

GRZRMYLQJFCMHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(N1C)C=CC(=C2)SSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.